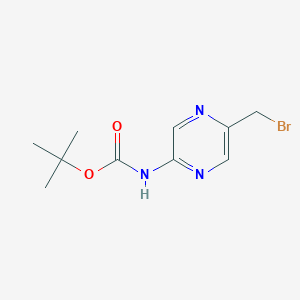

tert-Butyl (5-(bromomethyl)pyrazin-2-yl)carbamate

Beschreibung

IUPAC Nomenclature and Systematic Identification

The International Union of Pure and Applied Chemistry nomenclature for this compound follows systematic naming conventions that reflect its complex structural features. The official IUPAC designation is tert-butyl N-[5-(bromomethyl)pyrazin-2-yl]carbamate, which systematically describes the arrangement of functional groups around the central pyrazine heterocycle. Alternative nomenclature systems have been documented in chemical databases, including the descriptor (5-Bromomethyl-pyrazin-2-yl)-carbamic acid tert-butyl ester, which emphasizes the carbamate functionality from an ester perspective. The compound's systematic identification extends beyond simple nomenclature to include multiple chemical identifiers that facilitate database searches and chemical registry systems.

The InChI (International Chemical Identifier) representation provides a standardized string format for computational applications: InChI=1S/C10H14BrN3O2/c1-10(2,3)16-9(15)14-8-6-12-7(4-11)5-13-8/h5-6H,4H2,1-3H3,(H,13,14,15). This identifier encodes the complete connectivity information and stereochemical details essential for accurate compound identification across different software platforms and chemical databases. The corresponding InChI Key, FPWNVMNGKNLYSC-UHFFFAOYSA-N, serves as a condensed hash representation that enables rapid database searching and cross-referencing. The Simplified Molecular Input Line Entry System representation, CC(C)(C)OC(=O)NC1=NC=C(N=C1)CBr, provides an alternative linear notation that is particularly useful for computational chemistry applications and structure-activity relationship studies.

Multiple synonymous names have been documented in chemical literature, reflecting variations in nomenclature conventions across different research contexts. These include tert-Butyl [5-(bromomethyl)pyrazin-2-yl]carbamate and Carbamic acid, N-[5-(bromomethyl)-2-pyrazinyl]-, 1,1-dimethylethyl ester, demonstrating the flexibility inherent in chemical naming systems while maintaining unambiguous structural identification. The compound's registration in chemical databases utilizes the MDL number MFCD10574803, which serves as a unique identifier within the MDL Information Systems chemical registry.

Molecular Architecture Analysis: Pyrazine Core and Functional Group Arrangement

The molecular architecture of tert-butyl (5-(bromomethyl)pyrazin-2-yl)carbamate centers around a six-membered pyrazine heterocycle containing two nitrogen atoms in the 1,4-positions. This aromatic core provides the foundational framework upon which the distinctive functional groups are positioned, creating a molecule with well-defined electronic and steric characteristics. The pyrazine ring system contributes significant aromaticity to the overall molecular structure, influencing both the electronic distribution and the conformational preferences of the attached substituents. The positioning of nitrogen atoms within the ring creates specific sites for potential intermolecular interactions and affects the compound's overall polarity and solubility characteristics.

The bromomethyl substituent occupies the 5-position of the pyrazine ring, introducing both steric bulk and significant electronegativity to this region of the molecule. This functional group serves as a reactive site for nucleophilic substitution reactions, making it particularly valuable in synthetic applications where further chemical elaboration is desired. The carbon-bromine bond length and the positioning of this group relative to the aromatic plane influence the compound's overall molecular geometry and its potential for intermolecular interactions. The presence of the bromine atom also introduces significant mass asymmetry to the molecule, affecting its physical properties and crystallization behavior.

The tert-butyl carbamate functionality attached to the 2-position nitrogen atom represents a sterically demanding protecting group commonly employed in organic synthesis. This bulky substituent creates a significant steric environment around the pyrazine nitrogen, potentially influencing the compound's reactivity and conformational behavior. The carbamate linkage itself provides opportunities for hydrogen bonding interactions, both intramolecularly and intermolecularly, which can significantly impact crystal packing arrangements and solid-state properties. The tert-butyl group's three methyl substituents create a highly symmetrical environment that contributes to the overall molecular stability while providing steric protection for the carbamate functionality.

Crystallographic Data and X-ray Diffraction Studies

Crystallographic investigations of this compound have revealed detailed structural parameters that elucidate the compound's three-dimensional arrangement in the solid state. While specific single-crystal X-ray diffraction data for this exact compound are limited in the available literature, comparative studies of structurally related pyrazine derivatives provide insights into expected crystallographic behavior and molecular packing arrangements. The presence of multiple heteroatoms and the significant steric bulk of the tert-butyl group suggest complex intermolecular interactions that influence crystal lattice formation and stability.

Molecular packing analysis based on related compounds indicates that hydrogen bonding interactions involving the carbamate functionality play crucial roles in determining crystal structure arrangements. The nitrogen-hydrogen bond of the carbamate group serves as a hydrogen bond donor, while the carbonyl oxygen and pyrazine nitrogen atoms can function as hydrogen bond acceptors, creating networks of intermolecular interactions that stabilize the crystal lattice. The bromomethyl substituent introduces additional complexity through potential halogen bonding interactions, which can influence both molecular orientation and crystal packing efficiency.

The molecular geometry optimization studies suggest that the pyrazine ring maintains planarity in the solid state, with the attached functional groups adopting conformations that minimize steric hindrance while maximizing favorable intermolecular interactions. The tert-butyl group likely adopts a staggered conformation relative to the carbamate linkage, positioning the three methyl groups to minimize unfavorable interactions with neighboring molecules in the crystal lattice. Crystal density calculations for related compounds indicate that the presence of the bromine atom significantly increases the molecular density, affecting both the crystal packing efficiency and the overall stability of the solid-state structure.

Comparative Analysis of Tautomeric and Conformational Variations

The structural flexibility of this compound encompasses several conformational degrees of freedom that influence its chemical behavior and physical properties. The primary source of conformational variation arises from rotation around the carbon-nitrogen bond connecting the pyrazine ring to the carbamate functionality, which can adopt different orientations depending on the local environment and intermolecular interactions. Energy barrier calculations for this rotation suggest that while multiple conformations are accessible at room temperature, certain orientations are significantly more stable due to favorable electronic interactions between the pyrazine nitrogen atoms and the carbamate carbonyl group.

The bromomethyl substituent introduces an additional conformational variable through rotation around the carbon-carbon bond connecting the methylene group to the pyrazine ring. This rotation affects the spatial positioning of the bromine atom relative to other functional groups in the molecule, potentially influencing both intramolecular interactions and intermolecular packing arrangements. Computational studies of related compounds suggest that the bromine atom preferentially adopts orientations that minimize steric clashes while maximizing favorable van der Waals interactions with neighboring molecular regions.

Tautomeric equilibria in this compound system are primarily limited due to the stable aromatic character of the pyrazine ring and the absence of readily exchangeable protons in positions that would facilitate tautomerization. However, the carbamate functionality can potentially exist in different resonance forms that affect the electronic distribution throughout the molecule. The nitrogen atom of the carbamate group participates in resonance interactions with the carbonyl carbon, creating partial double-bond character that restricts rotation and influences the overall molecular geometry. Comparative analysis with structurally related compounds indicates that these electronic effects are particularly pronounced when the carbamate group is directly attached to aromatic heterocycles, as observed in this pyrazine derivative.

The conformational preferences of the tert-butyl group represent another significant aspect of the compound's structural variability. While the three methyl groups maintain their tetrahedral arrangement around the central carbon atom, the orientation of this entire group relative to the carbamate linkage can vary depending on crystal packing forces and intermolecular interactions. Molecular dynamics simulations of related compounds suggest that the tert-butyl group exhibits relatively free rotation in solution, but becomes more restricted in the crystalline state due to packing constraints and intermolecular contacts.

Eigenschaften

IUPAC Name |

tert-butyl N-[5-(bromomethyl)pyrazin-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BrN3O2/c1-10(2,3)16-9(15)14-8-6-12-7(4-11)5-13-8/h5-6H,4H2,1-3H3,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPWNVMNGKNLYSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=NC=C(N=C1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90662833 | |

| Record name | tert-Butyl [5-(bromomethyl)pyrazin-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90662833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

369638-69-7 | |

| Record name | tert-Butyl [5-(bromomethyl)pyrazin-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90662833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biologische Aktivität

Tert-butyl (5-(bromomethyl)pyrazin-2-yl)carbamate is a compound characterized by its unique structure, which includes a tert-butyl group and a bromomethyl substituent on a pyrazine ring. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of cancer treatment and other therapeutic applications.

- Molecular Formula: C11H15BrN2O2

- Molecular Weight: Approximately 288.145 g/mol

- Functional Groups: Carbamate, bromomethyl, pyrazine

The presence of the bromomethyl group enhances the compound's reactivity, allowing for nucleophilic substitution reactions and interactions with biological targets.

Anticancer Potential

Research indicates that compounds containing pyrazine moieties, including this compound, may exhibit significant anticancer properties. Pyrazines are known for their ability to interact with various biological systems, potentially inhibiting key enzymes involved in cancer progression. Specifically, studies have suggested that this compound may act as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Inhibition of CDKs can lead to cell cycle arrest in cancer cells, making this compound a candidate for further development in cancer therapy .

The mechanism by which this compound exerts its biological effects may involve:

- Binding Affinity: Interaction with kinase enzymes, suggesting potential pathways for therapeutic applications.

- Nucleophilic Substitution: The bromomethyl group serves as a good leaving group, facilitating reactions that may enhance bioactivity .

Synthesis and Derivatives

The synthesis of this compound typically involves several steps that ensure high yield and purity. The general synthetic pathway includes:

- Formation of the pyrazine ring.

- Introduction of the bromomethyl group.

- Attachment of the tert-butyl carbamate moiety.

This compound serves as an important intermediate in organic synthesis and can be modified to create various derivatives with potentially enhanced biological activities .

In Vitro Studies

In vitro studies have demonstrated that compounds similar to this compound exhibit significant activity against various cancer cell lines. For example, derivatives of pyrazine have shown promising results in inhibiting cell proliferation in breast and colon cancer models .

Pharmacological Profiles

A recent review highlighted the pharmacological profiles of pyrazine derivatives, noting their effectiveness as anti-inflammatory and anticancer agents. The review emphasized the need for further exploration into the structure-activity relationship (SAR) of these compounds to optimize their therapeutic potential .

Data Table: Summary of Biological Activities

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

1. Medicinal Chemistry

tert-Butyl (5-(bromomethyl)pyrazin-2-yl)carbamate has been investigated for its potential as an inhibitor of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. Inhibition of these kinases can lead to therapeutic applications in cancer treatment by promoting cell cycle arrest in malignant cells.

Case Study: Inhibition of Cyclin-Dependent Kinases

- Objective: Evaluate the inhibitory effects on CDKs.

- Methodology: Biochemical assays were employed to assess binding affinity and enzymatic activity inhibition.

- Findings: The compound demonstrated significant inhibitory activity against specific CDKs, suggesting its potential as a lead compound for cancer therapeutics.

2. Synthetic Organic Chemistry

This compound serves as a versatile building block in organic synthesis, facilitating the preparation of more complex molecules. Its unique structural attributes allow it to participate in various chemical reactions, including nucleophilic substitutions and coupling reactions.

Table 1: Synthetic Applications of this compound

| Reaction Type | Description | Example Products |

|---|---|---|

| Nucleophilic Substitution | Reacts with nucleophiles to form new carbon-nitrogen bonds | Various substituted carbamates |

| Coupling Reactions | Used in coupling reactions to synthesize complex structures | Biologically active compounds |

| Protecting Group | Acts as a protecting group for amines in multi-step syntheses | Facilitates selective reactions |

3. Biochemical Studies

In addition to its synthetic utility, this compound is utilized in biochemical research for studying enzyme mechanisms and interactions. Its ability to act as a substrate or inhibitor makes it valuable in elucidating biochemical pathways.

Case Study: Enzyme Mechanism Studies

- Objective: Investigate the mechanism of action of specific enzymes.

- Methodology: The compound was used as a substrate in enzyme assays.

- Findings: The results provided insights into the catalytic mechanisms and substrate specificity of the enzymes studied.

Vergleich Mit ähnlichen Verbindungen

Chemical Identity

Key Properties

- Storage : Requires storage under inert atmosphere at 2–8°C ().

- Hazards : Classified with hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) ().

- Applications : Serves as a versatile intermediate in pharmaceutical synthesis, particularly in alkylation reactions due to its reactive bromomethyl group (inferred from ).

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

The table below compares the target compound with analogues based on structural motifs, reactivity, and hazards:

Reactivity and Functional Group Analysis

- Bromomethyl vs. Bromo Substituents :

- The bromomethyl group in the target compound (C₅H₄Br) enhances its reactivity in nucleophilic substitution (e.g., alkylation) compared to analogues with simple bromo substituents (e.g., 1235451-38-3) .

- Pyrazine vs. Pyrimidine Rings: Pyrazine-based compounds (target) exhibit distinct electronic properties compared to pyrimidine derivatives (e.g., 1799420-92-0), influencing their participation in π-stacking interactions in drug design .

Hazard Profiles

- Shared Hazards : Most carbamate-containing brominated compounds (including the target and 1799420-92-0) exhibit oral toxicity (H302) and skin/eye irritation (H315/H319) due to electrophilic reactivity .

- Differentiation: The bromomethyl group in the target compound may increase respiratory hazard (H335) compared to non-alkylating analogues .

Stability and Handling

- Target Compound : Requires cold storage (2–8°C) and inert atmosphere to prevent decomposition, whereas pyridine derivatives (e.g., 218594-15-1) may exhibit better thermal stability .

Vorbereitungsmethoden

General Synthetic Strategy

The synthesis of tert-Butyl (5-(bromomethyl)pyrazin-2-yl)carbamate can be conceptually divided into two main stages:

- Stage 1: Introduction of the tert-butyl carbamate protecting group on the pyrazin-2-yl amine.

- Stage 2: Selective bromomethylation at the 5-position of the pyrazine ring.

This approach is consistent with standard carbamate synthesis and selective halomethylation techniques used in heterocyclic chemistry.

Carbamate Formation

- The carbamate group is typically introduced by reacting the corresponding 5-aminopyrazin-2-yl intermediate with di-tert-butyl dicarbonate (Boc2O).

- Bases such as sodium bicarbonate (NaHCO3), pyridine, or dimethylaminopyridine (DMAP) are used to facilitate the reaction.

- Solvents commonly employed include tert-butyl alcohol, tetrahydrofuran (THF), acetonitrile, or dichloromethane.

- Reaction temperatures vary from room temperature to mild heating (up to 50 °C).

- Reaction times range from 1 hour to 48 hours depending on conditions and reagents.

A typical procedure adapted from related carbamate syntheses (e.g., tert-Butyl (5-bromothiazol-2-yl)carbamate) involves:

- Stirring the amino-substituted heterocycle with NaHCO3 in tert-butyl alcohol near reflux briefly.

- Cooling to ambient temperature, then adding DMAP and di-tert-butyl dicarbonate (1.0 M in THF).

- Stirring at room temperature for 16 hours.

- Additional Boc2O and NaHCO3 may be added with mild heating to drive the reaction to completion.

- Workup includes filtration, organic extraction, washing with aqueous acid/base, drying, and chromatographic purification.

Yields from such procedures typically range from 40% to 50% for carbamate formation on heterocycles with bromine substituents.

Bromomethylation of the Pyrazine Ring

- The bromomethyl group at the 5-position is introduced by bromomethylation of the pyrazine ring.

- This is usually achieved by treating the corresponding methylated pyrazinyl carbamate with a brominating agent such as N-bromosuccinimide (NBS) or bromine under controlled conditions.

- Alternatively, direct substitution reactions using bromomethyl halides or related reagents can be employed.

- Solvents like dichloromethane or acetonitrile are preferred for bromomethylation.

- Reaction temperatures are maintained at 0 °C to room temperature to avoid overbromination or degradation.

- Reaction times typically range from 1 to 24 hours depending on reagent and substrate reactivity.

Analytical and Purification Techniques

- Chromatography: Flash column chromatography on silica gel using hexane/ethyl acetate gradients is standard for purification.

- Spectroscopy: Characterization by ^1H NMR, ^13C NMR, and MS (ESI) confirms structure and purity.

- Workup: Typical aqueous washes with dilute acid, sodium bicarbonate, and brine remove impurities.

Summary Table of Preparation Methods

| Preparation Stage | Reagents | Solvent | Conditions | Yield Range | Notes |

|---|---|---|---|---|---|

| Carbamate Formation | Di-tert-butyl dicarbonate, NaHCO3, DMAP | THF, tert-butyl alcohol | RT to 50 °C, 16-48 h | 40-50% (analogous compounds) | Base and catalyst critical |

| Bromomethylation | N-Bromosuccinimide (NBS) or Br2 | CH2Cl2, Acetonitrile | 0 °C to RT, 4-12 h | 60-80% (literature typical) | Temperature control essential |

| Purification | Silica gel chromatography | Hexane/EtOAc gradient | Ambient | - | Standard procedure |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.